molecular formula C17H20N2S B1679618 Promethazine CAS No. 60-87-7

Promethazine

Cat. No.: B1679618
CAS No.: 60-87-7
M. Wt: 284.4 g/mol
InChI Key: PWWVAXIEGOYWEE-UHFFFAOYSA-N
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Description

Promethazine is a first-generation antihistamine belonging to the phenothiazine class of compounds. It is widely used for its sedative, antiemetic, and antiallergic properties. This compound is commonly prescribed to treat allergies, motion sickness, nausea, and vomiting. It was first synthesized in the 1940s by scientists at Rhône-Poulenc laboratories and was approved for medical use in the United States in 1951 .

Mechanism of Action

Target of Action

Promethazine, a first-generation antihistamine, primarily targets histamine H1 receptors and muscarinic acetylcholine receptors . It also weakly antagonizes dopamine receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

This compound acts as an antagonist at its target receptors. It blocks the action of histamine at H1 receptors, which can alleviate allergic reactions and induce sedation . It also blocks muscarinic acetylcholine receptors, contributing to its sedative effects . The weak antagonism at dopamine receptors may contribute to its antiemetic (anti-vomiting) effects .

Biochemical Pathways

This compound’s antagonism of histamine H1 and muscarinic acetylcholine receptors disrupts several biochemical pathways. For instance, blocking H1 receptors can inhibit the effects of histamine, reducing allergic reactions . Antagonizing muscarinic receptors can affect the activity of adenylate cyclase, potentially influencing various cellular processes .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and parenteral sites . Its oral bioavailability is only 25% due to first-pass metabolism . It is predominantly metabolized to this compound sulfoxide, with minor metabolism to desmethylthis compound and a hydroxy metabolite . Hydroxylation of this compound is predominantly mediated by CYP2D6 .

Result of Action

The antagonism of histamine H1 and muscarinic acetylcholine receptors by this compound results in a variety of molecular and cellular effects. These include the reduction of allergic reactions, the induction of sedation, and the prevention of nausea and vomiting . At the cellular level, this compound can inhibit adenylate cyclase, leading to changes in intracellular levels of cyclic AMP .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation of this compound can affect its bioavailability and therapeutic effects . Additionally, individual factors such as the patient’s metabolic rate and the presence of other medications can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Promethazine acts mainly as a strong H1 receptor antagonist (antihistamine) . Additionally, it has high anticholinergic properties, since it blocks acetylcholine responses through the mediation of muscarinic receptors . The binding affinity to human serum albumin (HSA) of this compound and its primary metabolites [N-desmethyl this compound (DMPMZ) and this compound sulphoxide (PMZSO)] was investigated by high-performance affinity chromatography (HPAC) though zonal approach .

Cellular Effects

This compound easily penetrates the blood-brain barrier and is associated with adverse effects such as moderate/intense sedation . An overdose of this compound can lead to anticholinergic toxidrome, where signs and symptoms such as dry mouth, difficulty swallowing, mydriasis with blurred vision, and photophobia can be seen .

Molecular Mechanism

This compound and its metabolites exhibited a notable binding affinity for HSA (% b values higher than 80%) . Molecular docking studies corroborated the experimental results, reinforcing the insights gained from the empirical data .

Temporal Effects in Laboratory Settings

This compound alone in either formulation is rapidly absorbed after oral administration with peak concentrations after 2–3 h . Clinical effects are seen within 20 min and its effects last 4–6 h .

Dosage Effects in Animal Models

The main feature of this compound toxicity is delirium, the probability of which can be predicted from the dose ingested . The administration of charcoal and the presence of co-ingestants appears to reduce the probability of delirium in a predictable manner .

Metabolic Pathways

This compound is rapidly metabolized into its main metabolites: this compound sulphoxide (PMZSO) and N-desmonomethyl this compound (DMPMZ) .

Transport and Distribution

This compound and its metabolites bind to both sites of HSA, but mainly in site II . The in silico data also suggested that competition between this compound and its metabolites can occur in both sites of HSA .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it can be inferred that this compound may localize in various compartments within the cell.

Preparation Methods

Promethazine can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with thionyl chloride and toluene to produce 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to yield crude this compound, which is purified and salified with hydrochloric acid to obtain this compound hydrochloride .

Industrial production methods often involve crystallization and salification processes to achieve high purity and yield. For example, this compound base can be prepared and then converted to this compound hydrochloride by crystallization using dry hydrogen chloride gas .

Chemical Reactions Analysis

Promethazine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by cerium (IV) in acidic media, which leads to the formation of a colored product detectable by spectrometry . Another reaction involves the oxidative coupling of this compound with aniline, which follows a first-order kinetic model and produces a stable product .

Common reagents used in these reactions include cerium (IV) ions, aniline, and hydrogen ions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Promethazine is often compared with other antihistamines and antiemetics. Similar compounds include chlorpromazine, levomepromazine, and metoclopramide. While chlorpromazine and levomepromazine are also phenothiazine derivatives, they are primarily used as antipsychotics . Metoclopramide, on the other hand, is used for gastrointestinal disorders and has a different mechanism of action .

This compound’s uniqueness lies in its broad range of applications, from treating allergies and motion sickness to its potential use in neuroprotection and imaging studies. Its ability to interact with multiple receptor types also sets it apart from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
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InChI Key

PWWVAXIEGOYWEE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
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Molecular Formula

C17H20N2S
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DSSTOX Substance ID

DTXSID7023518
Record name Promethazine
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Molecular Weight

284.4 g/mol
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Physical Description

Crystals. Melting point 60 °C. Used as an antihistamine., Solid
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Boiling Point

374 to 379 °F at 3 mmHg (NTP, 1992), 190-192 °C at 3.00E+00 mm Hg, BP: 190-192 °C at 3 mm Hg, BP: 191 °C at 0.5 mm Hg
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Solubility

Very soluble in dilute hydrogen chloride, In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C, 2.45e-02 g/L
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Mechanism of Action

Promethazine is a an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors. The antihistamine action is used to treat allergic reactions. Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension. Antagonism of histamine H1, muscarinic, and dopamine receptors in the medullary vomiting center make promethazine useful in the treatment of nausea and vomiting., Promethazine is a phenothiazine derivative with potent sedative properties. Although the drug can produce either CNS stimulation or CNS depression, CNS depression manifested by sedation is more common with therapeutic doses of promethazine. The precise mechanism of the CNS effects of the drug is not known., Although it has been reported that the drug has slight antitussive activity, this may result from its anticholinergic and CNS depressant effects. In therapeutic doses, promethazine appears to have no substantial effect on the cardiovascular system. Although rapid IV administration of promethazine may produce a transient fall in blood pressure, blood pressure usually is maintained or slightly elevated when the drug is given slowly., Promethazine hydrochloride is a phenothiazine derivative which possesses antihistaminic, sedative, antimotion-sickness, antiemetic, and anticholinergic effects. Promethazine is a competitive H1 receptor antagonist, but does not block the release of histamine. Structural differences from the neuroleptic phenothiazines result in its relative lack (1/10 that of chlorpromazine) of dopamine antagonist properties., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Promethazine (18 total), please visit the HSDB record page.
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Color/Form

Crystals, White to faint yellow crystalline powder

CAS No.

60-87-7, 38878-40-9
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Melting Point

140 °F (NTP, 1992), 60 °C, Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/
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Synthesis routes and methods

Procedure details

22.6 g of promethazine HCl, 25.0 g of polyvinylpyrrolidone K 90 prepared as in Example 8, 5.0 g of citric acid, 2.0 g of sorbic acid and 60.0 g of sucrose were dissolved in 975.0 g of demineralized water at 50° C., and the solution was cooled to room temperature and dispensed into 50 ml amber glass bottles.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
sucrose
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
amber glass
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
975 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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